Methyl 2-oxo-4-phenyl-6-chromanecarboxylate

Beschreibung

BenchChem offers high-quality Methyl 2-oxo-4-phenyl-6-chromanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-oxo-4-phenyl-6-chromanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-20-17(19)12-7-8-15-14(9-12)13(10-16(18)21-15)11-5-3-2-4-6-11/h2-9,13H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRRDCSIUBYJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634780 | |

| Record name | Methyl 2-oxo-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380636-42-0 | |

| Record name | Methyl 2-oxo-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-oxo-4-phenyl-6-chromanecarboxylate: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate, a compound of significant interest within the broader class of chromane derivatives. While specific experimental data on this precise molecule is emerging, this document synthesizes established knowledge of the chromane scaffold to present its core properties, a proposed synthetic pathway, and its potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel heterocyclic compounds.

Introduction: The Significance of the Chromane Scaffold

Chromanes and their oxidized counterparts, chromones, are heterocyclic compounds that form the backbone of a vast array of natural products and synthetic molecules.[1][2] These structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3] Derivatives of the chromane nucleus have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The specific molecule of interest, Methyl 2-oxo-4-phenyl-6-chromanecarboxylate, incorporates key structural features—a lactone at the 2-position, a phenyl group at the 4-position, and a methyl carboxylate at the 6-position—that suggest a strong potential for unique biological activity.

Physicochemical Properties and Structural Analysis

While extensive experimental data for Methyl 2-oxo-4-phenyl-6-chromanecarboxylate is not yet publicly available, we can infer its fundamental properties based on its constituent functional groups and the core chromane structure.

| Property | Predicted Value |

| Molecular Formula | C₁₇H₁₄O₄ |

| Molecular Weight | 282.29 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. |

| Stability | The ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions. |

Structural Features:

-

Chromanone Core: The defining feature is the dihydropyranone ring fused to a benzene ring. The "2-oxo" designation indicates a lactone, which can influence both the molecule's reactivity and its hydrogen bonding capabilities.

-

4-Phenyl Group: The presence of a phenyl ring at the 4-position adds steric bulk and potential for π-π stacking interactions with biological targets.

-

6-Carboxylate Group: The methyl ester at the 6-position provides a site for potential hydrogen bonding and can be a handle for further chemical modification.

Proposed Synthetic Pathway

A plausible and efficient synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate can be envisioned through a multi-step process, leveraging well-established reactions in heterocyclic chemistry.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve a key Michael addition reaction to form the chromanone ring, followed by functional group manipulations.

Caption: Retrosynthetic analysis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of a Chalcone Intermediate

A base-catalyzed aldol condensation between a substituted 2'-hydroxyacetophenone and benzaldehyde is a common method for generating the chalcone precursor.[4]

-

To a solution of methyl 3-acetyl-4-hydroxybenzoate (1 equivalent) in ethanol, add benzaldehyde (1.1 equivalents).

-

Slowly add an aqueous solution of a suitable base, such as sodium hydroxide or potassium hydroxide, while stirring at room temperature.

-

Continue stirring for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the chalcone product.

-

Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Step 2: Intramolecular Oxa-Michael Addition for Chromanone Ring Formation

The synthesized chalcone can then undergo an intramolecular oxa-Michael addition to form the chroman-4-one ring.[5]

-

Dissolve the chalcone from Step 1 in a suitable solvent, such as ethanol or methanol.

-

Add a catalytic amount of a base, like sodium acetate or piperidine.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting chroman-4-one derivative by column chromatography on silica gel.

Step 3: Oxidation to the 2-oxo-chromane

The final step involves the oxidation of the chroman-4-one to the desired 2-oxo-chromane (lactone). This can be achieved using various oxidizing agents. A Baeyer-Villiger oxidation is a suitable choice.

-

Dissolve the chroman-4-one from Step 2 in a suitable solvent like dichloromethane or chloroform.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the final product, Methyl 2-oxo-4-phenyl-6-chromanecarboxylate, by column chromatography or recrystallization.

Caption: Proposed synthetic workflow for Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.

Potential Biological Activities and Therapeutic Applications

The chromane scaffold is a wellspring of biological activity, and the specific substitutions on Methyl 2-oxo-4-phenyl-6-chromanecarboxylate suggest several promising avenues for investigation.

-

Anticancer Activity: Many chromone and chromanone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][6] The phenyl group at the 4-position could facilitate interactions with hydrophobic pockets in enzymes or receptors implicated in cancer progression.

-

Anti-inflammatory Properties: Chromane derivatives have been reported to possess significant anti-inflammatory activity.[1][6] The mechanism may involve the inhibition of pro-inflammatory enzymes or signaling pathways.

-

Antimicrobial Effects: The chromane nucleus is a common feature in natural products with antimicrobial properties.[6][7] This compound could be evaluated for its efficacy against a panel of pathogenic bacteria and fungi.

-

Enzyme Inhibition: Substituted chroman-4-ones have been identified as selective inhibitors of enzymes like Sirtuin 2 (SIRT2), which are involved in aging-related diseases.[4][8]

Future Directions and Experimental Considerations

To fully elucidate the properties and potential of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate, a systematic experimental investigation is warranted.

Key Experimental Workflows:

-

Synthesis and Characterization: The proposed synthetic route should be executed, and the final product's identity and purity confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

-

In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines, microbial strains, and relevant enzymes to identify its primary biological activities.

-

Mechanism of Action Studies: For any promising activities observed, further studies should be conducted to determine the underlying mechanism of action. This could involve assays to measure enzyme inhibition, receptor binding, or effects on specific signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications at the phenyl ring and the ester group would provide valuable insights into the structural requirements for biological activity.

Conclusion

Methyl 2-oxo-4-phenyl-6-chromanecarboxylate represents a promising, yet underexplored, member of the chromane family of heterocyclic compounds. Based on the well-documented biological activities of related structures, this molecule holds significant potential for applications in drug discovery, particularly in the areas of oncology, inflammation, and infectious diseases. The synthetic pathway and experimental workflows outlined in this guide provide a solid foundation for future research into this intriguing compound.

References

Sources

- 1. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Phenyl-2-oxochroman-6-carboxylates: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of a specific class of chromanone derivatives, focusing on the core structure of methyl 2-oxo-4-phenyl-6-chromanecarboxylate. While direct experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and the broader class of chromones and chromanones to offer expert insights into its chemical properties, plausible synthetic routes, and potential applications in drug discovery.

Chemical Identity and Structure Elucidation

The compound "Methyl 2-oxo-4-phenyl-6-chromanecarboxylate" belongs to the chromanone family, which are derivatives of benzopyran-4-one. The nomenclature specifies a methyl ester at position 6, a ketone (oxo group) at position 2, and a phenyl substituent at position 4 of the chromane core.

Systematic IUPAC Name: Methyl 2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate

The term "chromane" in the initial topic name implies a fully saturated heterocyclic ring. However, the "2-oxo" functionality introduces a carbonyl group, which is more accurately represented within the dihydro-2H-chromene nomenclature system.

Core Chemical Structure

The foundational structure is the chromanone (or dihydro-2H-chromen-2-one) scaffold, which consists of a benzene ring fused to a pyranone ring. The key features of the target molecule are:

-

Chromanone Core: A bicyclic system containing a benzene ring fused to a six-membered heterocyclic ring with an oxygen atom.

-

2-Oxo Group: A carbonyl group at the C2 position, forming a lactone.

-

4-Phenyl Group: A phenyl ring attached at the C4 position. This substituent can exist in different stereochemical orientations.

-

6-Carboxylate Group: A methyl carboxylate group (-COOCH₃) at the C6 position of the benzene ring.

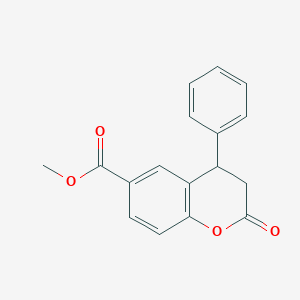

Below is a visual representation of the chemical structure.

Caption: Chemical structure of Methyl 2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate.

Synthesis Strategies and Methodologies

The synthesis of chromone and chromanone derivatives is well-established in organic chemistry.[1] For the target molecule, a multi-step synthesis would be required, likely involving the formation of the chromanone core followed by or incorporating the introduction of the phenyl and carboxylate groups.

Plausible Synthetic Workflow

A logical synthetic approach would involve the reaction of a substituted phenol with a cinnamoyl chloride derivative or a related Michael addition strategy.

Caption: A plausible high-level synthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure based on established methods for synthesizing similar chromanone structures.[2]

Step 1: Synthesis of a Chalcone Intermediate

-

Reactants: To a solution of methyl 3-hydroxy-4-acetylbenzoate (1.0 eq) in ethanol, add benzaldehyde (1.1 eq).

-

Catalysis: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to facilitate the Claisen-Schmidt condensation.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Workup: Acidify the reaction mixture with dilute HCl to precipitate the chalcone product. Filter, wash with water, and dry. Purify by recrystallization from ethanol.

Step 2: Cyclization to the Chromanone Core

-

Reactants: Dissolve the synthesized chalcone from Step 1 in a suitable solvent like acetic acid.

-

Catalysis: Add a strong acid catalyst, such as sulfuric acid or polyphosphoric acid.

-

Reaction: Heat the mixture under reflux for 4-8 hours to promote intramolecular cyclization.

-

Workup: Cool the reaction mixture and pour it into ice water to precipitate the crude product.

-

Purification: Filter the solid, wash thoroughly with water, and purify using column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product, Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.

Potential Biological and Pharmacological Significance

The chromone and chromanone scaffolds are recognized as "privileged structures" in medicinal chemistry, known for their wide range of biological activities.[3][4] Derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[4][5]

Anticancer Activity

Many chromone derivatives exert their anticancer effects by inhibiting protein kinases, which are essential for cell signaling and proliferation.[4] For example, certain analogs have been shown to inhibit pathways like p38 MAPK and mTOR/PI3Kα, leading to apoptosis in cancer cells.[4] The introduction of a phenyl group at the C4 position can enhance lipophilicity and potentially improve binding to hydrophobic pockets of target enzymes.

Anti-inflammatory Properties

The anti-inflammatory activity of chromone derivatives is another area of significant research.[3] The mechanism often involves the modulation of inflammatory pathways, and the specific substitution pattern on the chromone ring is critical for activity.

Physicochemical and Spectroscopic Data (Predicted)

While experimental data for the exact target molecule is scarce, we can predict some of its properties based on its structure and data from similar compounds found in databases like PubChem.

| Property | Predicted Value / Characteristic | Source of Insight |

| Molecular Formula | C₁₇H₁₄O₄ | Based on Structure |

| Molecular Weight | ~282.29 g/mol | Based on Structure |

| Appearance | Likely a white to off-white crystalline solid | Analogy to similar compounds[6][7] |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), Methoxy protons (singlet, ~3.9 ppm), Protons on the heterocyclic ring (multiplets, ~2.5-5.5 ppm) | General knowledge of NMR spectroscopy[8] |

| ¹³C NMR | Carbonyl carbons (~160-170 ppm), Aromatic carbons (~110-160 ppm), Methoxy carbon (~52 ppm) | General knowledge of NMR spectroscopy[9] |

| IR Spectroscopy | C=O stretch (ester, ~1720-1740 cm⁻¹), C=O stretch (lactone, ~1750-1770 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹) | General knowledge of IR spectroscopy[9] |

Conclusion and Future Directions

Methyl 2-oxo-4-phenyl-6-chromanecarboxylate represents a potentially valuable scaffold for drug discovery, building upon the known therapeutic potential of the broader chromanone class. The synthetic routes are plausible with established organic chemistry principles. Future research should focus on the actual synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties and a comprehensive screening for biological activities, particularly in the areas of oncology and inflammatory diseases. The stereochemistry at the C4 position will also be a critical factor to investigate, as different enantiomers may exhibit distinct pharmacological profiles.

References

-

Chem-Impex. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link]

-

Mohideen, M. N., Rasheeth, A., Huq, C. A. M. A., & Nizar, S. S. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E64, o1752. Available at: [Link]

-

Saeed, A., Ibrar, A., Arshad, M., & Bolte, M. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E68, o2939. Available at: [Link]

-

Světlík, J., Kettmann, V., & Kuchar, M. (2008). Methyl 6-methoxycarbonylmethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1776. Available at: [Link]

-

National Center for Biotechnology Information. 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. PubChem Compound Summary for CID 16219198. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Available at: [Link]

-

National Center for Biotechnology Information. Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PubChem Compound Summary for CID 296188. Available at: [Link]

-

National Center for Biotechnology Information. Dimethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate. PubChem Compound Summary for CID 2863230. Available at: [Link]

- Supporting Information for scientific publication. Spectral data of various tetrahydropyrimidine derivatives.

-

Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Biological and Medicinal Properties of Natural Chromones and Chromanones. Evidence-Based Complementary and Alternative Medicine, 2014, 840581. Available at: [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 35(4), 721-731. Available at: [Link]

-

Cagide, F., et al. (2016). Crystal structures of ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluorophenyl). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1635-1640. Available at: [Link]

-

An overview of pharmacological activities of chromene derivatives. (2017). Indo American Journal of Pharmaceutical Sciences, 4(10), 3823-3832. Available at: [Link]

-

Halim, M. E., et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylate. Bangladesh Journal of Scientific and Industrial Research, 59(4), 223-230. Available at: [Link]

-

Al-Joboury, M. J., & Al-Ard, A. M. (2012). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[6][10][11]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry, 28(1), 433-438. Available at: [Link]

-

Li, H., et al. (2025). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Archives of Pharmacal Research, 48(2), 123-156. Available at: [Link]

-

Abou, S. S., et al. (2023). Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1015-1019. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 6-methoxycarbonylmethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2-oxo-4-phenyl-6-chromanecarboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Molecular Profile and Physicochemical Properties

Based on its chemical name, the molecular formula for Methyl 2-oxo-4-phenyl-6-chromanecarboxylate is determined to be C₁₇H₁₄O₄, with a corresponding molecular weight of approximately 282.29 g/mol .

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₄ |

| Molecular Weight | 282.29 g/mol |

| IUPAC Name | Methyl 2-oxo-4-phenyl-chromane-6-carboxylate |

| Core Scaffold | Chroman-2-one (Dihydrocoumarin) |

The chromanone scaffold is a key structural motif in a variety of natural products and synthetic compounds with diverse biological activities. The presence of a phenyl group at the 4-position is expected to significantly influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets. The methyl carboxylate group at the 6-position provides a site for further chemical modification and can impact the compound's solubility and pharmacokinetic profile.

Synthetic Pathways and Methodologies

The synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate can be approached through several established methods for constructing the chroman-2-one ring system. A common and effective strategy involves the Pechmann condensation or a related cyclization reaction.

Proposed Synthetic Workflow

A plausible synthetic route would involve the reaction of a substituted phenol with a β-ketoester in the presence of an acid catalyst. The following diagram illustrates a generalized workflow for the synthesis of a 4-substituted chroman-2-one.

Caption: Generalized synthetic workflow for Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.

Detailed Experimental Protocol (General)

The following is a generalized, self-validating protocol for the synthesis of a 4-phenyl-chroman-2-one derivative, which can be adapted for the target molecule.

1. Reaction Setup:

- To a solution of the appropriate substituted phenol (1.0 eq) in a suitable solvent (e.g., toluene or solvent-free), add the β-ketoester (1.1 eq).

- Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

2. Reaction Execution:

- Heat the reaction mixture to a temperature appropriate for the chosen solvent (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

- The reaction is typically complete within 2-6 hours.

3. Work-up and Purification:

- Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

- Extract the product with an organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

4. Characterization:

- The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological and Therapeutic Applications

The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] The introduction of a 4-phenyl group can enhance these activities.

Anticancer Potential

Many 2-phenyl chroman-4-one derivatives, also known as flavanones, have demonstrated significant anticancer properties.[1] These compounds can modulate various cellular pathways involved in cancer progression, including cell cycle regulation, apoptosis, and angiogenesis. The specific substitution pattern of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate could lead to novel interactions with anticancer targets.

Anti-inflammatory and Antioxidant Activity

Chromanone derivatives are known to possess anti-inflammatory and antioxidant properties.[1] The core structure can act as a scavenger of reactive oxygen species, and specific derivatives can inhibit pro-inflammatory enzymes and cytokines.

Neuroprotective Effects

Recent studies have highlighted the potential of chromone and chromanone derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[2] These compounds can act as inhibitors of monoamine oxidase B (MAO-B) or as ligands for adenosine receptors, both of which are important targets in neuroprotection.[2]

Future Directions and Research Opportunities

The lack of specific data on Methyl 2-oxo-4-phenyl-6-chromanecarboxylate presents a clear opportunity for novel research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: The development and publication of a robust synthetic route and full analytical characterization of the title compound.

-

In Vitro Biological Screening: Evaluation of the compound's activity in a panel of assays relevant to cancer, inflammation, and neurodegeneration.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the contribution of the phenyl and carboxylate substituents to the observed biological activity.

-

Computational Modeling: Docking studies and molecular dynamics simulations to predict potential biological targets and guide further drug design efforts.

References

-

Světlík, J., et al. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(9), o1776. [Link]

-

Hong, X., et al. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(5), o857. [Link]

-

Abou, et al. (2024). Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 193–197. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-methyl-2-oxo-6-phenylhexahydropyrimidine-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Cagide, F., et al. (2017). Crystal structures of ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluorophenyl). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1033–1038. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2015). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[3][4][5]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. [Link]

-

Kumar, R., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Cardiovascular & Hematological Agents in Medicinal Chemistry, 19(2), 101–118. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structures of ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 6-methoxycarbonylmethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

Navigating the Spectroscopic Maze: A Technical Guide to the Characterization of Chromone Scaffolds

An In-depth Analysis of the Spectral Data of 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde and its Analogs for Researchers, Scientists, and Drug Development Professionals.

Foreword: The initial aim of this guide was to provide a comprehensive spectral analysis of "Methyl 2-oxo-4-phenyl-6-chromanecarboxylate." However, a consolidated, publicly available dataset for this specific molecule proved to be elusive. In the spirit of scientific rigor and to provide a valuable resource, this guide has been meticulously crafted to focus on the well-characterized and structurally significant chromone core. We will use 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde as our primary exemplar, supplemented with data from closely related analogs to illustrate the rich spectroscopic features of this important class of compounds. This approach allows for a thorough exploration of the principles of spectral interpretation applicable to a wide range of chromone derivatives.

Introduction to the Chromone Core: A Privileged Scaffold in Medicinal Chemistry

The chromone (4H-1-benzopyran-4-one) framework is a cornerstone in the architecture of numerous natural products and synthetic compounds of significant biological importance.[1] Its rigid, bicyclic structure serves as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of chromone-based compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

The precise characterization of novel chromone derivatives is paramount in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the workhorses of the modern chemistry laboratory, providing unambiguous evidence of molecular structure and purity. This guide will delve into the practical aspects of acquiring and interpreting the spectral data for the chromone scaffold, with a focus on providing a deep understanding of the structure-spectra relationship.

The Analytical Workflow: A Systematic Approach to Structural Elucidation

The process of characterizing a novel chromone derivative is a systematic one, beginning with the acquisition of a full suite of spectroscopic data. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident structural assignment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most informative technique for elucidating the structure of organic molecules. It provides information on the number of different types of protons, their chemical environment, their proximity to one another, and their connectivity through the carbon framework.

¹H NMR Spectral Data of 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | ~8.5 | s | - |

| H-5 | ~8.1 | d | ~8.0 |

| H-7 | ~7.8 | d | ~8.0 |

| H-8 | ~7.5 | t | ~8.0 |

| -CHO | ~10.3 | s | - |

| -CH₃ | ~2.5 | s | - |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-5, H-7, H-8): The protons on the benzene ring of the chromone scaffold typically appear in the downfield region of the spectrum (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and splitting patterns will depend on the substitution pattern. For our exemplar, we would expect to see three distinct signals in the aromatic region.

-

H-2 Proton: The proton at the 2-position of the pyran ring is adjacent to the electron-withdrawing carbonyl group and the ring oxygen, causing it to be significantly deshielded and appear as a sharp singlet at a high chemical shift.

-

Aldehyde Proton (-CHO): The proton of the formyl group is highly deshielded and will appear as a singlet far downfield, typically above 10 ppm.

-

Methyl Protons (-CH₃): The protons of the methyl group at the 6-position will appear as a singlet in the upfield region of the spectrum, typically around 2.5 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments in a molecule and their approximate chemical nature.

¹³C NMR Spectral Data of 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (C-4) | ~177 |

| C=O (-CHO) | ~185 |

| C-2 | ~158 |

| C-3 | ~125 |

| C-4a | ~124 |

| C-5 | ~126 |

| C-6 | ~136 |

| C-7 | ~135 |

| C-8 | ~118 |

| C-8a | ~155 |

| -CH₃ | ~21 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons (C-4 and -CHO): The carbonyl carbons are the most deshielded carbons in the molecule and will appear at the lowest field (highest ppm) in the spectrum, typically between 170 and 200 ppm.

-

Aromatic and Olefinic Carbons: The sp²-hybridized carbons of the benzene and pyran rings will appear in the range of 110-160 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents.

-

Methyl Carbon (-CH₃): The sp³-hybridized carbon of the methyl group is the most shielded carbon and will appear at the highest field (lowest ppm), typically around 20-30 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR. Dissolve the compound in a suitable deuterated solvent.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency and perform shimming.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans is usually necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, giving rise to a unique spectral fingerprint.

IR Spectral Data of 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aldehyde) | 2850-2750 | Weak |

| C=O stretch (ketone) | ~1650 | Strong |

| C=O stretch (aldehyde) | ~1690 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

Interpretation of the IR Spectrum

The IR spectrum of 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde would be dominated by strong absorption bands corresponding to the two carbonyl groups. The ketone carbonyl at C-4 and the aldehyde carbonyl will likely have slightly different absorption frequencies due to their different electronic environments. The presence of aromatic C-H and C=C stretching vibrations would further confirm the presence of the benzene ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound can be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and can offer valuable information about its structure through the analysis of its fragmentation pattern.

Mass Spectral Data of 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde

-

Molecular Ion (M⁺): m/z = 188.0473 (calculated for C₁₁H₈O₃)

-

Key Fragmentation Pathways: Retro-Diels-Alder fragmentation of the pyran ring is a common pathway for chromones. Loss of CO and the formyl radical are also expected fragmentation patterns.

Interpretation of the Mass Spectrum

The mass spectrum will show a prominent molecular ion peak at the calculated mass-to-charge ratio. The fragmentation pattern can provide clues to the connectivity of the molecule. For example, the loss of a fragment with a mass of 29 would indicate the loss of a formyl group (-CHO).

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a relevant mass range.

-

Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern to deduce structural information.

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive spectroscopic characterization of novel chromone derivatives is a critical step in their development as potential therapeutic agents. While a complete dataset for a single complex derivative may not always be readily available, a thorough understanding of the spectral characteristics of the core scaffold, supplemented by data from well-characterized analogs, provides a powerful toolkit for the modern researcher. By synergistically applying the principles of NMR, IR, and Mass Spectrometry, scientists can confidently elucidate the structures of these medicinally important molecules, paving the way for future discoveries in drug development.

References

- Patel, R. V., Patel, P. K., & Kumari, P. (2011). Synthesis and biological evaluation of some new chromone derivatives. Journal of the Serbian Chemical Society, 76(7), 945-955.

- Khan, K. M., Saify, Z. S., Khan, M. A., & Ahmed, Z. (2009). A new chromone from the leaves of Cassia absus. Natural product research, 23(18), 1709-1714.

- Wang, Y. G., & Kong, L. Y. (2007). Two new chromone derivatives from the stems of Imperata cylindrica.

- Khan, K. M., et al. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2920.

- Tsuchimoto, T., et al. (2003). Aza-Diels-Alder reaction of N-thioacyl imines: a new, facile route to 3,4-dihydro-2H-1,3-thiazine derivatives. Tetrahedron Letters, 44(13), 2737-2740.

- Midland, M. M., & Koops, R. W. (1990). The reaction of B-(3-pinanyl)-9-borabicyclo[3.3.1]nonane with representative aldehydes and ketones. A convenient and general synthesis of optically active secondary alcohols of high enantiomeric purity. The Journal of Organic Chemistry, 55(17), 5058-5065.

- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.

- Ambartsumyan, A. A., et al. (2012). Transformations of 4-oxo-4H-chromene-3-carbaldehyde under the action of Fe(CO)₅. Russian Journal of Organic Chemistry, 48(3), 409-414.

Sources

"Methyl 2-oxo-4-phenyl-6-chromanecarboxylate" discovery and history

An In-Depth Technical Guide to the Synthesis and Postulated Significance of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate

Abstract

This technical guide delves into the synthesis, characterization, and potential biological relevance of methyl 2-oxo-4-phenyl-6-chromanecarboxylate, a compound situated within the broader class of chromanone derivatives. While direct historical accounts and extensive research on this specific molecule are not prevalent in the current body of scientific literature, this paper constructs a comprehensive overview based on established principles of organic synthesis and the well-documented biological activities of structurally related compounds. The chromanone scaffold is a recognized "privileged structure" in medicinal chemistry, known to confer a wide range of pharmacological activities.[1] This guide will, therefore, provide a robust framework for researchers and drug development professionals interested in the exploration of novel chromanone derivatives. We will detail a plausible and efficient synthetic pathway, propose methods for characterization, and contextualize the potential therapeutic applications of the title compound by drawing parallels with analogous structures.

Introduction: The Chromanone Core in Drug Discovery

The chromanone, or benzodihydropyranone, skeleton is a heterocyclic motif of significant interest in the field of medicinal chemistry.[1] Compounds incorporating this core structure have demonstrated a remarkable diversity of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] The inherent drug-like properties of the chromanone scaffold have made it a focal point for the development of novel therapeutic agents.[1]

The specific compound of interest, methyl 2-oxo-4-phenyl-6-chromanecarboxylate, features key substitutions that are hypothesized to modulate its biological activity. The 4-phenyl group is a common feature in many biologically active chromanones, while the 6-carboxylate methyl ester functionality offers a site for potential modification and interaction with biological targets.[4] This guide will serve as a foundational resource for the synthesis and investigation of this and related compounds.

A Proposed Synthetic Pathway

A proposed two-step synthesis is outlined below:

Step 1: Synthesis of 4-hydroxy-3-(3-oxo-3-phenylpropanoyl)benzoic acid

The initial step involves the reaction of a substituted phenol, methyl 4-hydroxybenzoate, with cinnamic acid in the presence of a condensing agent such as polyphosphoric acid (PPA). This reaction proceeds via a Michael addition of the phenol to the α,β-unsaturated acid, followed by an intramolecular acylation.

Step 2: Esterification to Methyl 2-oxo-4-phenyl-6-chromanecarboxylate

The resulting carboxylic acid from Step 1 can then be esterified to the desired methyl ester using standard esterification methods, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

Experimental Protocol: Proposed Synthesis

Materials:

-

Methyl 4-hydroxybenzoate

-

Cinnamic acid

-

Polyphosphoric acid (PPA)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Synthesis of 4-hydroxy-3-(3-oxo-3-phenylpropanoyl)benzoic acid:

-

To a stirred solution of methyl 4-hydroxybenzoate (1.0 eq) in polyphosphoric acid (10 eq by weight) at 80 °C, slowly add cinnamic acid (1.1 eq).

-

The reaction mixture is stirred at 80 °C for 4 hours.

-

The reaction is then cooled to room temperature and quenched by the slow addition of ice-water.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

-

-

Synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate:

-

The crude 4-hydroxy-3-(3-oxo-3-phenylpropanoyl)benzoic acid from the previous step is dissolved in anhydrous methanol (20 volumes).

-

Concentrated sulfuric acid (0.1 eq) is added dropwise.

-

The reaction mixture is refluxed for 6 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the title compound.

-

Visualization of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of Methyl 2-oxo-4-phenyl-6-chromanecarboxylate.

Postulated Biological Activity and Therapeutic Potential

The biological activity of methyl 2-oxo-4-phenyl-6-chromanecarboxylate can be inferred from the activities of structurally similar compounds. The chromanone scaffold is present in a variety of natural products and synthetic compounds with significant pharmacological properties.

Sirtuin Inhibition

Substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer.[2] The general structure of these inhibitors features substitutions at the 2-, 6-, and 8-positions of the chromanone ring. The 4-phenyl group in the title compound could contribute to binding at the active site of SIRT2.

Antiviral Activity

2-Phenylchroman-4-one derivatives have shown promising activity against Middle East respiratory syndrome coronavirus (MERS-CoV).[5] The core structure of these compounds is analogous to the title compound, suggesting that it may also possess antiviral properties.

Antioxidant and Anti-inflammatory Properties

Many chromone and chromanone derivatives exhibit antioxidant and anti-inflammatory activities.[6][7] The phenolic nature of the chromanone core and the potential for the ester functionality to be hydrolyzed in vivo to a carboxylic acid could contribute to these effects.

Comparative Biological Activities of Related Chromanone Derivatives

| Compound Class | Biological Activity | Key Structural Features | Reference |

| 2-Alkyl-6,8-dibromochroman-4-ones | Selective SIRT2 Inhibition | Alkyl chain at C2, electron-withdrawing groups at C6 and C8 | [2] |

| 2-Phenylchroman-4-ones | Anti-MERS-CoV | 2-Phenyl substitution | [5] |

| Furochromone derivatives | Cholinesterase and β-secretase inhibition | Fused furan ring | [6] |

| 6-Hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides | Antioxidant | Hydroxy and methoxy substitutions, amide at C2 | [7] |

Characterization and Analytical Methods

The synthesized methyl 2-oxo-4-phenyl-6-chromanecarboxylate would be characterized using a suite of standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as the ester carbonyl (C=O) and the lactone carbonyl (C=O) stretches.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound.

Conclusion and Future Directions

While methyl 2-oxo-4-phenyl-6-chromanecarboxylate is not a widely studied compound, its core structure and substitutions suggest it holds potential as a biologically active molecule. This technical guide has provided a plausible synthetic route, based on established chemical principles, and has contextualized its potential therapeutic applications by drawing parallels with related chromanone derivatives.

Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activities. Screening against a panel of targets, including sirtuins, viral proteins, and markers of oxidative stress and inflammation, would be a logical next step. The findings from such studies would contribute valuable knowledge to the field of medicinal chemistry and could pave the way for the development of novel therapeutics based on the versatile chromanone scaffold.

References

-

Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. PubMed Central. Available at: [Link]

-

Synthesis of 6-Aryl/Heteroaryl-4-oxo-4H-chromene-2-carboxylic Ethyl Ester Derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PubMed Central. Available at: [Link]

-

Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). SciSpace. Available at: [Link]

-

Research progress in biological activities of isochroman derivatives. PubMed. Available at: [Link]

-

Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Organic Chemistry Portal. Available at: [Link]

-

2-Phenylchroman-4-one as Synthone in Synthesis of New Five and Six Membered Rings Heterocyclic Compounds. ResearchGate. Available at: [Link]

-

4-(7-Acetoxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate. National Institutes of Health. Available at: [Link]

-

A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. Der Pharma Chemica. Available at: [Link]

-

Study on the 2-Phenylchroman-4-One Derivatives and their anti-MERS-CoV Activities. Wiley Online Library. Available at: [Link]

-

Alcohol mediated synthesis of 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives from 4-hydroxycoumarins. Semantic Scholar. Available at: [Link]

- Process for the synthesis of phenyl esters. Google Patents.

-

Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. PubMed. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Study on the 2‐Phenylchroman‐4‐One Derivatives and their anti‐MERS‐CoV Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Chromane Derivatives: Mechanisms, Assays, and Therapeutic Potential

Foreword

The chromane scaffold, a heterocyclic system featuring a fused benzene and dihydropyran ring, represents one of the most significant "privileged structures" in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a vast array of natural products, such as flavonoids and tocopherols (Vitamin E), underscores its evolutionary selection as a biocompatible and versatile molecular framework.[4] The structural rigidity and the potential for diverse substitutions on both the aromatic and pyran rings allow for fine-tuning of physicochemical properties and biological targets.[5] This guide provides drug development professionals, researchers, and scientists with an in-depth technical exploration of the core biological activities of chromane derivatives, focusing on the causal relationships between chemical structure, molecular mechanism, and therapeutic application. We will delve into the foundational science, present validated experimental protocols, and synthesize quantitative data to illuminate the path from molecular concept to potential clinical relevance.

Anticancer Activity: Targeting Malignant Proliferation and Evasion

Chromane derivatives have emerged as formidable candidates in oncology, demonstrating cytotoxic effects across numerous cancer cell lines through diverse mechanisms of action.[6][7] Their ability to interact with multiple cellular targets makes them attractive scaffolds for developing novel chemotherapeutics.[5][6]

Core Mechanisms of Action

The anticancer efficacy of chromanes stems from their ability to modulate critical pathways controlling cell cycle, apoptosis, and immune response.

-

Microtubule and Vasculature Disruption: Certain 4H-chromenes exhibit potent cytotoxic effects by depolarizing microtubules, which are essential for cell division, and disrupting tumor vasculature.[6] A prime example is Crolibulin™ (EPC2407), a chromene analog that has advanced to clinical trials for treating advanced solid malignancies.[6]

-

Kinase Inhibition: Many chromone derivatives function as inhibitors of protein kinases, which are central to cancer cell signaling and proliferation.[8] For instance, specific derivatives have been shown to inhibit the p38α mitogen-activated protein kinase (MAPK) and the mTOR/PI3Kα pathway, leading to suppressed cell growth and the induction of apoptosis.[8]

-

Immune Checkpoint Inhibition: Recently, chromane derivatives have been identified as small-molecule inhibitors of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction.[9] By blocking this immune checkpoint, these compounds can prevent tumor immune evasion and restore the immune system's ability to recognize and attack cancer cells.[9]

Quantitative Assessment of Cytotoxicity

The potency of anticancer chromane derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) values.

| Compound Class/Example | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Chromene Derivative 2 | Colon (HT-29) | IC₅₀ | < Doxorubicin | [7] |

| Chromene Derivative 5 | Liver (HepG-2) | IC₅₀ | < Doxorubicin | [7] |

| Compound 6i (Chroman derivative) | Breast (MCF-7) | GI₅₀ | 34.7 | [10] |

| 5,7,2′,3′-Tetrahydroxyflavanone | Leukemia (K-562) | GI₅₀ | 32.3 | [11] |

| 5,2′,3′-Trihydroxy-6,7-dimethoxyisoflavone | Leukemia (K-562) | GI₅₀ | 7.6 | [11] |

Featured Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screening tool for evaluating the cytotoxic potential of novel compounds.

Causality: The assay relies on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's effect on cell survival.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chromane derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[8]

Visualization of Workflow and Pathway

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Chromane derivatives blocking the PD-1/PD-L1 interaction.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Chromane derivatives exhibit significant anti-inflammatory properties, primarily by suppressing the production and action of pro-inflammatory mediators.[5][12]

Core Mechanisms of Action

-

Inhibition of Pro-inflammatory Cytokines: A critical mechanism is the ability of chromane derivatives to block the production of Tumor Necrosis Factor-alpha (TNF-α), a central mediator of inflammation.[13][14] By inhibiting TNF-α, these compounds can disrupt the downstream inflammatory cascade.

-

Downregulation of Adhesion Molecules: Certain chromane analogues have been shown to inhibit the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells.[15][16] ICAM-1 is crucial for the recruitment of immune cells to sites of inflammation; its inhibition reduces the inflammatory response.

-

MAPK Signaling Pathway Modulation: The anti-inflammatory effects of some chromanes are mediated through the mitogen-activated protein kinase (MAPK) signaling pathways.[17] They can inhibit the phosphorylation of key proteins like ERK and JNK, which are involved in the inflammatory response.[17]

Quantitative Assessment of Anti-inflammatory Effects

The efficacy of anti-inflammatory chromanes is measured by their ability to inhibit specific inflammatory markers.

| Compound/Derivative | Assay | Target | Result | Reference |

| Centchroman | Carrageenin-induced edema | Inflammation | Significant inhibition | [12] |

| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | ICAM-1 Expression | TNF-α-induced ICAM-1 | Most potent inhibitor in series | [15] |

| 7-methoxy-2-(2,4,5-trimethoxyphenyl)-2H-chromene | Cytokine Production | TNF-α | Good activity | [13] |

Featured Experimental Protocol: TNF-α-induced ICAM-1 Expression Assay

This cell-based assay quantifies a compound's ability to prevent the upregulation of the ICAM-1 adhesion molecule on endothelial cells, a key step in the inflammatory response.

Causality: TNF-α is a potent inflammatory stimulus that causes endothelial cells to express ICAM-1 on their surface. An effective anti-inflammatory agent will interfere with this signaling process, resulting in lower levels of ICAM-1 expression, which can be quantified using an antibody-based detection method like ELISA.

Step-by-Step Methodology:

-

Cell Culture: Culture human endothelial cells (e.g., HUVECs) in a 96-well plate until they form a confluent monolayer.

-

Pre-treatment: Treat the cells with various concentrations of the chromane derivative for 1-2 hours before inducing inflammation.

-

Inflammatory Stimulus: Add TNF-α (e.g., 10 ng/mL) to the wells (except for the negative control) to induce ICAM-1 expression and incubate for 12-24 hours.

-

Cell Fixing: Wash the cells with PBS and fix them with a paraformaldehyde solution.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Primary Antibody: Incubate the cells with a primary antibody specific for human ICAM-1.

-

Secondary Antibody: Wash the cells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a substrate for HRP (e.g., TMB) and measure the resulting color change using a plate reader at 450 nm.

-

Data Analysis: Normalize the data to the TNF-α-only treated cells and calculate the concentration at which the compound inhibits 50% of ICAM-1 expression (IC₅₀).[15][16]

Visualization of Pathway

Caption: Anti-inflammatory action of chromanes via MAPK pathway inhibition.

Antioxidant Activity: Neutralizing Oxidative Stress

The chromane scaffold is the core of tocopherols (Vitamin E), the most important lipid-soluble antioxidants in the body. This inherent antioxidant potential is a hallmark of many chromane derivatives, which protect cells from damage caused by reactive oxygen species (ROS).[18]

Core Mechanisms of Action

The primary antioxidant mechanism of chromane derivatives is direct free radical scavenging.[19] Phenolic hydroxyl groups on the aromatic ring are crucial for this activity. They can donate a hydrogen atom to a free radical, neutralizing it and forming a stable phenoxyl radical, which terminates the oxidative chain reaction.[18] The substitution pattern on the chromane ring strongly influences this activity.[18]

Quantitative Assessment of Antioxidant Capacity

Several in vitro assays are used to measure antioxidant activity, with results often expressed as IC₅₀ values (the concentration required to scavenge 50% of radicals).

| Compound/Derivative | Assay | IC₅₀ Value | Reference |

| 7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene] chroman-4-one | Superoxide Scavenging | 6.5 µg/mL | [1] |

| 4H-Chromene derivatives (general) | DPPH Scavenging | Good % inhibition vs. Ascorbic Acid | [20] |

| DMAF (a flavonoid derivative) | FRAP Assay | Significantly increased vs. reference | [18] |

| Compound 2f (Chromone derivative) | DPPH Scavenging | Potent activity | [19] |

Featured Experimental Protocol: DPPH Radical Scavenging Assay

This is one of the most common and reliable assays for evaluating the radical scavenging ability of compounds.

Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow. The degree of color change, measured by a decrease in absorbance at ~517 nm, is directly proportional to the antioxidant's scavenging capacity.[19][20]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of the chromane derivative in methanol or ethanol. Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 180 µL).

-

Compound Addition: Add a small volume (e.g., 20 µL) of various concentrations of the chromane derivative to the DPPH solution. Include a blank (solvent only) and a control (DPPH solution with solvent instead of compound). Ascorbic acid or Trolox is typically used as a positive control.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC₅₀ Determination: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Visualization of Workflow

Caption: Workflow for the DPPH antioxidant assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Chromane and chromone derivatives have demonstrated potent activity against a wide range of pathogens, including multidrug-resistant bacteria and fungi.[21][22]

Core Mechanisms of Action

The antimicrobial mechanisms of chromanes are diverse and target critical cellular processes in pathogens.

-

Cell Wall Synthesis Inhibition: Some chromenes interfere with the transpeptidation step of peptidoglycan biosynthesis, a crucial process for maintaining the integrity of the bacterial cell wall.[21]

-

Inhibition of Nucleic Acid Synthesis: Other derivatives target essential proteins involved in DNA replication and synthesis, ultimately leading to microbial cell death.[21]

-

Targeting Virulence Factors: Molecular modeling suggests that certain chromanones may target key proteins involved in fungal virulence and survival, such as HOG1 kinase in Candida albicans.[23][24]

Quantitative Assessment of Antimicrobial Potency

The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound Class/Example | Microorganism | MIC Value (µg/mL) | Reference |

| Homoisoflavonoid 21 | Staphylococcus epidermidis | 128 | [23] |

| Homoisoflavonoid 21 | Candida albicans | > Gentamicin (control) | [23] |

| Spiro-indoline thiochromane 17 | Candida neoformans | 8 | [25] |

| Spiro-indoline thiochromane 17 | Mucor racemosa | 6 | [25] |

| Chromane-based analogues (general) | B. subtilis, S. aureus, P. aeruginosa, E. coli | Showed significant activity | [22][26] |

Featured Experimental Protocol: Broth Microdilution MIC Assay

This method is the gold standard for determining the MIC of an antimicrobial agent in a liquid medium.

Causality: This assay exposes a standardized inoculum of a microorganism to serial dilutions of the antimicrobial compound. The MIC is determined by finding the lowest concentration that prevents visible turbidity (growth) after incubation. This directly measures the compound's ability to inhibit microbial proliferation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the chromane derivative in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A colorimetric indicator (e.g., resazurin) can also be added to aid in determining viability.[23][24]

Visualization of Workflow

Caption: Workflow for the broth microdilution MIC assay.

Expanded Therapeutic Horizons: Neuroprotection and Beyond

The versatility of the chromane scaffold extends to other therapeutic areas, notably in neurodegenerative diseases and epilepsy.

-

Neuroprotective Activity: Chromane derivatives have been investigated as treatments for Alzheimer's disease.[4] They can act as inhibitors of butyrylcholinesterase (BuChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[4][27] Several gem-dimethylchroman-4-ol and -amine compounds have shown BuChE inhibition in the low micromolar range.[4][27]

-

Antiepileptic Activity: The addition of moieties like Schiff bases to the chroman nucleus has been shown to confer antiepileptic activity.[10][13] Certain synthesized chroman derivatives showed advanced antiepileptic activity compared to reference drugs in preclinical models, without signs of neurotoxicity.[10]

Conclusion and Future Perspectives

The chromane scaffold is a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry. Its derivatives possess a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The ability to readily functionalize the core structure allows for the systematic optimization of potency and selectivity against a wide range of molecular targets. Future research will likely focus on developing multi-target chromane derivatives, exploring novel delivery systems to enhance bioavailability, and advancing the most promising leads through rigorous preclinical and clinical evaluation. The evidence strongly supports that the chromane nucleus will continue to be a highly privileged and fruitful scaffold for the discovery of next-generation therapeutics.

References

- PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. (2018).

- Singh, H., et al. (n.d.). Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman). PMC - NIH.

- Matta, A., et al. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry (RSC Publishing).

- Emami, S., & Ghanbarimasir, Z. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.

- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2024). Oriental Journal of Chemistry.

- Gomes, B., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. ScienceDirect.

- Matta, A., et al. (2020).

- Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. (2024). Asian Journal of Research in Chemistry.

- Antioxidant Properties and Oxidative Transformation of Different Chromone Deriv

- Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. (2020).

- Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. (2020). OUCI.

- Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. NIH.

- da Silva, G. N., et al. (2024).

- Review on Chromen derivatives and their Pharmacological Activities. (2018). RJPT.

- Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv

- da Silva, G. N., et al. (2024).

- Design Synthesis Characterization Of Some Novel Chromane-Based Analogues And Its Antimicrobial Evaluation. (2024).

- Design Synthesis Characterization Of Some Novel Chromane-Based Analogues And Its Antimicrobial Evaluation. (2024). International Journal of Environmental Sciences.

- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2024). RSC Medicinal Chemistry.

- Gomes, B., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. PubMed.

- Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. (2023). Biointerface Research in Applied Chemistry.

- Lin, Y.-H., et al. (2023).

- Biological and Medicinal Properties of Natural Chromones and Chromanones. (2021). PMC - NIH.

- Wang, L., et al. (2024). Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists. PubMed.

- Chroman derivatives, medicaments and use in therapy. (n.d.).

- Biological activities of chromone derivatives in medicinal chemistry. (n.d.). Benchchem.

-

El-Gazzar, M. G., et al. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][5][15]oxazines and Chromeno[2,3-d]pyrimidines. PubMed.

- Bat-Erdene, U., et al. (2021).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity [ouci.dntb.gov.ua]

- 4. dspace.uevora.pt [dspace.uevora.pt]

- 5. semanticscholar.org [semanticscholar.org]

- 6. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman) - PMC [pmc.ncbi.nlm.nih.gov]